Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its rigid, planar structure that combines both pyrazole and pyrimidine rings . These compounds have gained significant attention in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .
Mechanism of Action
Target of Action
Related pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds have been studied for their potential role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Related compounds have shown tunable photophysical properties, with electron-donating groups at position 7 on the fused ring improving both the absorption and emission behaviors . These compounds also exhibit good solid-state emission intensities .
Biochemical Analysis
Biochemical Properties
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound leads to the disruption of cell cycle progression, thereby affecting cell proliferation. Additionally, this compound interacts with other proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by altering cell cycle progression and promoting programmed cell death . This compound also affects cell signaling pathways, including the inhibition of CDK2/cyclin A2 complex, which is essential for cell cycle regulation. Furthermore, this compound influences gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates required for cell cycle progression . The inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated good stability under various experimental conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound may lead to changes in cellular responses, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and damage to normal tissues. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound may exhibit different biological activities, contributing to its overall effects on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . The presence of specific targeting signals or post-translational modifications may direct this compound to specific subcellular compartments, influencing its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with a suitable diketone, such as 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The reaction proceeds via an addition-elimination mechanism, where the amino group of the aminopyrazole reacts with the carbonyl group of the diketone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylate
- 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl]phenol
Uniqueness
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This makes it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c1-23-14(22)11-8-13-19-10(9-5-3-2-4-6-9)7-12(15(16,17)18)21(13)20-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPDECEGMPFNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145076 | |
Record name | Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294194-48-2 | |
Record name | Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294194-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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